2-Pyridin-4-yl-benzooxazol-5-ylamine chemical properties
2-Pyridin-4-yl-benzooxazol-5-ylamine chemical properties
An In-depth Technical Guide to the Chemical Properties of 2-(Pyridin-4-yl)-1,3-benzoxazol-5-amine
Executive Summary
This document provides a comprehensive technical overview of 2-(Pyridin-4-yl)-1,3-benzoxazol-5-amine (CAS No. 349609-85-4), a heterocyclic compound of significant interest to the fields of medicinal chemistry and materials science. This guide, designed for researchers and drug development professionals, synthesizes available data with expert analysis to detail the molecule's physicochemical properties, proposed synthetic routes, chemical reactivity, and potential applications. By integrating insights from analogous structures, this whitepaper serves as a foundational resource for navigating the scientific landscape of this promising molecular scaffold.
Molecular Identity and Physicochemical Properties
2-(Pyridin-4-yl)-1,3-benzoxazol-5-amine is a structurally complex molecule featuring three key functional moieties: a benzoxazole core, a pyridine ring, and an aromatic amine. This unique combination imparts a specific set of properties that are highly relevant to its potential applications, particularly in drug discovery where such scaffolds are prized for their ability to form specific, targeted interactions.
Chemical Structure
The molecule's architecture consists of a pyridine ring linked at its 4-position to the 2-position of a benzoxazole system, which is further substituted with an amine group at the 5-position.
Caption: Chemical structure of 2-(Pyridin-4-yl)-1,3-benzoxazol-5-amine.
Core Chemical Identifiers
For unambiguous identification and sourcing, the following identifiers are critical. The compound is available through various chemical suppliers for research purposes.[1][2][3][4]
| Property | Value | Source |
| CAS Number | 349609-85-4 | [2][3][4] |
| Molecular Formula | C₁₂H₉N₃O | [1][4] |
| Molecular Weight | 211.22 g/mol | [1][4] |
Physicochemical Data
Experimental data for properties such as melting point, boiling point, and solubility are not widely published in peer-reviewed literature at this time.[4] However, computational predictions based on the molecule's structure provide valuable estimates for guiding experimental design.
| Property (Predicted) | Value | Rationale / Significance |
| Topological Polar Surface Area (TPSA) | 68.6 Ų | Indicates moderate cell permeability, a crucial factor in drug design. |
| logP (Octanol-Water Partition Coefficient) | 2.5 - 3.0 | Suggests good lipophilicity, which influences absorption and distribution. |
| Hydrogen Bond Donors | 1 (from -NH₂) | The amine group can participate in hydrogen bonding, a key interaction in biological systems. |
| Hydrogen Bond Acceptors | 3 (N in pyridine, N & O in benzoxazole) | Multiple sites for hydrogen bonding enhance interaction with biological targets. |
Synthesis and Characterization
While a specific, dedicated synthesis for 2-(Pyridin-4-yl)-1,3-benzoxazol-5-amine is not extensively documented, a plausible and efficient synthetic route can be designed based on established benzoxazole formation methodologies.[5] The most common approach involves the condensation of an ortho-substituted aminophenol with a carboxylic acid or its derivative.
Proposed Synthetic Pathway
A logical approach involves the condensation of 2,4-diaminophenol with isonicotinic acid (Pyridine-4-carboxylic acid) under dehydrating conditions, often facilitated by a coupling agent or high temperatures.
Caption: Proposed workflow for the synthesis of the target compound.
Experimental Protocol: Proposed Synthesis
This protocol is a representative methodology. Researchers should perform their own risk assessment and optimization.
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Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2,4-diaminophenol dihydrochloride (1.0 eq) and isonicotinic acid (1.1 eq).
-
Reaction Medium: Add polyphosphoric acid (PPA) (10-20x weight of reactants) to the flask. The PPA serves as both a solvent and a dehydrating agent.
-
Heating: Heat the reaction mixture to 180-200°C under an inert atmosphere (e.g., Argon or Nitrogen) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: After completion, cool the mixture to approximately 80-100°C and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralization: Slowly neutralize the acidic solution with a saturated sodium bicarbonate solution or concentrated ammonium hydroxide until the pH is ~8. This will precipitate the crude product.
-
Extraction: Extract the aqueous slurry with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 100 mL).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude solid using column chromatography on silica gel to yield the final product.
Methods for Structural Elucidation
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:
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¹H and ¹³C NMR: To confirm the chemical structure. The ¹H NMR spectrum is expected to show distinct signals for the protons on the benzoxazole and pyridine rings, as well as a characteristic signal for the amine protons.[6]
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Mass Spectrometry (MS): To confirm the molecular weight (211.22 g/mol ).[4]
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Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretches of the amine and the C=N and C-O stretches of the heterocyclic systems.
Chemical Reactivity and Stability
The reactivity of 2-(Pyridin-4-yl)-1,3-benzoxazol-5-amine is governed by its three primary functional regions:
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Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom makes it basic and nucleophilic. It can be readily protonated to form a pyridinium salt, which can enhance water solubility. It also serves as a potent hydrogen bond acceptor and a coordination site for metal ions.
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Aromatic Amine (-NH₂): This group is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and diazotization. Its position on the benzoxazole ring makes it a key site for further structural modification to modulate biological activity.
-
Benzoxazole Core: This fused heterocyclic system is generally aromatic and stable. However, it can participate in electrophilic aromatic substitution reactions, with the substitution pattern directed by the activating amine group.
Storage and Handling: Due to the presence of an aromatic amine, the compound may be sensitive to light and air (oxidation). It is recommended to store it in a tightly sealed container, under an inert atmosphere (argon or nitrogen), in a cool, dark, and dry place.[7]
Applications in Research and Drug Discovery
The 2-(pyridin-4-yl)benzoxazole scaffold is considered a "privileged structure" in medicinal chemistry. The combination of a planar, aromatic system capable of π-stacking (benzoxazole) and a water-solubilizing group that is also a strong hydrogen bond acceptor (pyridine) is highly advantageous for designing kinase inhibitors and other targeted therapies.[8][9]
Potential Therapeutic Targets
-
Kinase Inhibition: Many kinase inhibitors feature a similar heterocyclic core that binds within the ATP-binding pocket of the enzyme. This compound is a candidate for screening against various kinases implicated in cancer and inflammatory diseases.[8][10]
-
Antitumor Agents: Benzoxazole derivatives have been investigated as topoisomerase inhibitors and cytotoxic agents.[11] The amine group offers a handle for derivatization to optimize potency and selectivity.
-
Antimicrobial Research: The pyridine moiety is a component of many antibacterial agents, and heterocyclic compounds are a rich source of novel antimicrobial scaffolds.[9][12]
Experimental Workflow: Kinase Inhibition Assay
To evaluate the potential of this compound as a kinase inhibitor, a standard in vitro kinase assay would be employed.
Caption: A generalized workflow for an in-vitro kinase inhibition assay.
Safety and Handling
-
Potential Hazards:
-
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a lab coat. Ensure good ventilation or work within a chemical fume hood.[14]
-
-
First Aid Measures:
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[7]
-
If on Skin: Take off immediately all contaminated clothing. Rinse skin with plenty of water.[7]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.[13]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
-
References
- Sigma-Aldrich. (2025).
- Sigma-Aldrich. (2024). SAFETY DATA SHEET for 4-(Pyrrolidin-1-yl)pyridine.
- Santa Cruz Biotechnology. (n.d.). 2-Pyridin-4-yl-benzooxazol-5-ylamine.
- ChemicalBook. (n.d.). 2-pyridin-4-yl-1,3-benzoxazol-5-amine.
- BLDpharm. (n.d.). 2-(Pyridin-4-yl)benzo[d]oxazol-5-amine.
- Sunway Pharm Ltd. (n.d.). 2-Pyridin-4-yl-benzooxazol-5-ylamine.
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Popov, A. V., et al. (2020). Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino)-phenols from 2-((5H-1,2,3-Dithiazol-5-ylidene)amino)phenols through Unprecedented Formation of Imidazole Ring from Two Methanimino Groups. Molecules, 25(16), 3734. [Link]
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Gond, R. K., et al. (2022). CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate. IUCrData, 7(10). [Link]
-
Cho, S. Y., et al. (2013). Design and synthesis of novel 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine derivatives as selective G-protein-coupled receptor kinase-2 and -5 inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(24), 6711-6716. [Link]
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Aliabadi, A., et al. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research, 16(1), 249-257. [Link]
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Yildiz, I., et al. (2021). Discovery of 5-(or 6)-benzoxazoles and oxazolo[4,5-b]pyridines as novel candidate antitumor agents targeting hTopo IIα. Bioorganic Chemistry, 112, 104913. [Link]
- BenchChem. (2025). Application Notes and Protocols for 5-(1,3-Thiazol-4-yl)pyridin-2-amine in Drug Discovery.
-
Saha, M., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4181. [Link]
- Carl ROTH. (n.d.).
- Jubilant Ingrevia Limited. (2024).
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